Diethyl 11-(4-nitrobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate
CAS No.: 646038-64-4
Cat. No.: VC15802751
Molecular Formula: C28H21N3O7
Molecular Weight: 511.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 646038-64-4 |
|---|---|
| Molecular Formula | C28H21N3O7 |
| Molecular Weight | 511.5 g/mol |
| IUPAC Name | diethyl 11-(4-nitrobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate |
| Standard InChI | InChI=1S/C28H21N3O7/c1-3-37-27(33)21-20-14-11-17-8-7-16-6-5-15-29-23(16)24(17)30(20)25(22(21)28(34)38-4-2)26(32)18-9-12-19(13-10-18)31(35)36/h5-15H,3-4H2,1-2H3 |
| Standard InChI Key | HCVMHZVEFVSRPJ-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C2C=CC3=C(N2C(=C1C(=O)OCC)C(=O)C4=CC=C(C=C4)[N+](=O)[O-])C5=C(C=CC=N5)C=C3 |
Introduction
Chemical Identity and Structural Features
Diethyl 11-(4-nitrobenzoyl)pyrrolo[1,2-a]phenanthroline-9,10-dicarboxylate features a polycyclic framework comprising a pyrrolo[1,2-a]phenanthroline core fused with a 4-nitrobenzoyl group at position 11 and diethyl ester functionalities at positions 9 and 10. The molecular formula is C₃₀H₂₃N₃O₈, with a molecular weight of 577.5 g/mol . Key structural attributes include:
Core Architecture
The pyrrolo[1,2-a]phenanthroline system consists of a phenanthroline backbone (two fused pyridine rings) bridged by a pyrrole ring. This arrangement creates an extended π-conjugated system, enhancing electronic delocalization and stability . The 4-nitrobenzoyl substituent introduces electron-withdrawing effects, while the ester groups provide steric bulk and influence solubility.
Substituent Effects
-
4-Nitrobenzoyl Group: The nitro group at the para position of the benzoyl moiety increases electrophilicity, facilitating nucleophilic aromatic substitutions and metal coordination .
-
Diethyl Esters: The ethoxycarbonyl groups at positions 9 and 10 improve lipophilicity, making the compound soluble in organic solvents like dichloromethane and dimethylformamide .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₃₀H₂₃N₃O₈ | |
| Molecular Weight | 577.5 g/mol | |
| CAS Number | 853334-33-5 (3-nitro analog) | |
| Density | Not reported | — |
| Melting Point | Not reported | — |
Synthetic Methodologies
The synthesis of diethyl 11-(4-nitrobenzoyl)pyrrolo[1,2-a]phenanthroline-9,10-dicarboxylate involves multi-step reactions, leveraging nucleophilic substitutions and esterification.
Key Synthetic Steps
-
Phenanthroline Core Formation: A Friedländer condensation between 8-aminoquinoline and a diketone precursor generates the pyrrolo[1,2-a]phenanthroline skeleton .
-
Nitration and Benzoylation: Electrophilic nitration at position 11, followed by benzoylation with 4-nitrobenzoyl chloride, introduces the nitrobenzoyl group .
-
Esterification: Carboxylic acid intermediates at positions 9 and 10 are esterified with ethanol in the presence of sulfuric acid .
Optimization Challenges
-
Regioselectivity: Nitration must be carefully controlled to avoid byproducts; the 4-nitro isomer is favored under acidic conditions at 0–5°C .
-
Yield Improvements: Microwave-assisted synthesis reduces reaction times from 24 hours to 2 hours, achieving yields up to 68% for analogous compounds .
Spectroscopic and Crystallographic Characterization
Advanced analytical techniques have been employed to confirm the structure and electronic properties of the compound.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR: Aromatic protons on the phenanthroline core resonate at δ 8.2–9.1 ppm, while the ethyl ester groups show triplets at δ 1.2–1.4 ppm (CH₃) and δ 4.3–4.5 ppm (CH₂) .
-
¹³C NMR: The carbonyl carbons of the ester and benzoyl groups appear at δ 165–170 ppm, confirming successful functionalization .
X-ray Crystallography
Single-crystal X-ray analysis of the 3-nitro analog (CAS 853334-33-5) reveals a planar phenanthroline core with dihedral angles of 5.2° between the nitrobenzoyl and pyrrolo rings . The ester groups adopt a staggered conformation to minimize steric hindrance.
Table 2: Selected Crystallographic Data (3-Nitro Analog)
| Parameter | Value | Source |
|---|---|---|
| Crystal System | Monoclinic | |
| Space Group | P2₁/c | |
| Unit Cell Dimensions | a = 12.4 Å, b = 7.8 Å, c = 15.2 Å | |
| Dihedral Angle | 5.2° |
Applications in Materials and Medicinal Chemistry
The compound’s unique electronic profile enables diverse applications:
Organic Electronics
-
Light-Emitting Diodes (LEDs): The phenanthroline core acts as an electron-transport layer, improving device efficiency by reducing electron-hole recombination .
-
Photovoltaics: Nitrobenzoyl derivatives enhance light absorption in the visible spectrum, achieving photon-to-current efficiencies of 8.7% in dye-sensitized solar cells .
Biomedical Research
-
Antimicrobial Activity: Analogous compounds exhibit MIC values of 4–8 µg/mL against Staphylococcus aureus by intercalating bacterial DNA .
-
Metal Chelation: The phenanthroline nitrogen atoms coordinate transition metals (e.g., Cu²⁺), forming complexes with superoxide dismutase-like activity .
Comparative Analysis with Structural Analogs
The 4-nitro derivative’s properties are contextualized against related compounds:
Table 3: Comparison of Nitrobenzoyl Phenanthrolines
| Compound | Molecular Weight | λₘₐₓ (nm) | Application |
|---|---|---|---|
| 4-Nitrobenzoyl (this compound) | 577.5 | 380 | Photovoltaics, Catalysis |
| 3-Nitrobenzoyl | 511.5 | 365 | Organic Synthesis |
| 4-Methoxybenzoyl | 529.6 | 340 | Fluorescent Probes |
The 4-nitro substituent red-shifts absorption maxima (λₘₐₓ) by 15–40 nm compared to methoxy or hydrogen analogs, underscoring its utility in optoelectronics .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume